(1H-Imidazol-4-yl)methanamine dihydrochloride
Overview
Description
“(1H-Imidazol-4-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C4H9Cl2N3 . It has an average mass of 170.040 Da and a monoisotopic mass of 169.017349 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H7N3.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2,(H,6,7);2*1H . This code provides a unique identifier for the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 244-245 degrees Celsius .
Scientific Research Applications
Synthesis of Novel Chemical Compounds
- A study by Galli et al. (2019) describes a novel one-pot multicomponent reaction to synthesize imidazopyrazine derivatives using 1H-(imidazol-5-yl)-N-substituted methanamines. This method demonstrates the nucleophilicity of the imidazole nitrogen atom and its role in forming imidazopyrazines, highlighting the versatility of imidazole derivatives in chemical synthesis (Galli et al., 2019).
Exploration in Material Science
- Research by Prashanth et al. (2021) explored the use of imidazole derivatives as corrosion inhibitors for metals. Their study on new imidazole derivatives, including 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, demonstrated significant corrosion inhibition efficiency, showing the potential of imidazole derivatives in material science applications (Prashanth et al., 2021).
Development of Antimicrobial Agents
- Ajani et al. (2016) synthesized a series of 2-substituted benzimidazole derivatives, including 1H-benzo[d]imidazol-2-yl)methanamine. These compounds exhibited significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Ajani et al., 2016).
Application in Cancer Research
- Ferri et al. (2013) investigated the cytotoxic effects of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes on human carcinoma cell lines. Their findings showed significant cytotoxic activity in cancer cells, highlighting the potential of imidazole derivatives in cancer research and therapy (Ferri et al., 2013).
Potential in Fluorescent Probes and Polymer Science
- The study of the fluorescence properties of zinc complexes with 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol suggests applications in developing new fluorescent probes (Zheng Wen-yao, 2012).
- Ghaemy et al. (2013) synthesized novel poly(amide-ether)s bearing imidazole pendants, indicating the application of imidazole derivatives in the field of polymer science. These polymers demonstrated unique physical and optical properties, contributing to the development of new materials (Ghaemy et al., 2013).
Role in Organic Synthesis and Metal Complex Formation
- Mihorianu et al. (2010) developed an efficient synthesis of imidazo[1,5-a]pyridine derivatives starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine, showcasing the role of imidazole derivatives in the synthesis of complex organic compounds (Mihorianu et al., 2010).
- In a study by Lee et al. (2009), imidazole-containing tripodal tetradentate ligands were used to form mu-1,2-peroxo-dicopper(II) species, demonstrating the significance of imidazole derivatives in metal complex chemistry and their potential applications in catalysis (Lee et al., 2009).
Safety and Hazards
“(1H-Imidazol-4-yl)methanamine dihydrochloride” is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
1H-imidazol-5-ylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2,(H,6,7);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZKSYVHYHSHGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496862 | |
Record name | 1-(1H-Imidazol-5-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72631-80-2 | |
Record name | 1-(1H-Imidazol-5-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H-imidazol-4-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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